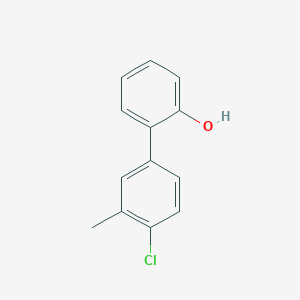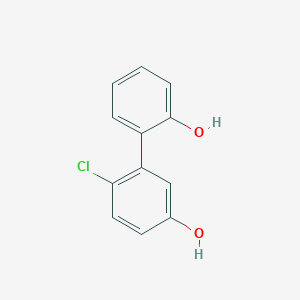
3-(3-Acetylaminophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Acetylaminophenyl)phenol, 95%, is a synthetic compound that has a wide range of applications in scientific research. It is a white solid with a melting point of 97-99 °C and a purity of 95%. It is also known as 3-aminophenol, 3-aminophenyl acetate, 3-aminophenyl acetic acid, or 3-aminophenylacetic acid. 3-(3-Acetylaminophenyl)phenol, 95%, is used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
3-(3-Acetylaminophenyl)phenol, 95%, has a wide range of applications in scientific research. It is used in biochemistry, physiology, and pharmacology. In biochemistry, it is used as a substrate for enzymes and as a reagent for protein labeling. In physiology, it is used in the study of cellular metabolism and in the development of new drugs. In pharmacology, it is used as an intermediate in the synthesis of various drugs.
Mécanisme D'action
3-(3-Acetylaminophenyl)phenol, 95%, is a substrate for enzymes and can be used to label proteins. It is also used as an intermediate in the synthesis of various drugs. Its mechanism of action is not fully understood, but it is believed to interact with certain enzymes and proteins to produce the desired effect.
Biochemical and Physiological Effects
3-(3-Acetylaminophenyl)phenol, 95%, has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to changes in cellular metabolism. It has also been found to have a stimulatory effect on certain hormones and neurotransmitters, which can lead to changes in behavior. In addition, it has been found to have a protective effect against certain toxins and pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-Acetylaminophenyl)phenol, 95%, has many advantages for use in laboratory experiments. It is relatively easy to synthesize, has a high purity, and is stable in a wide range of conditions. It is also non-toxic and has a low cost. However, it does have some limitations. It is not very soluble in water and can be difficult to handle in certain conditions.
Orientations Futures
There are many potential future directions for research using 3-(3-Acetylaminophenyl)phenol, 95%. These include the development of new drugs and the study of the effects of the compound on cellular metabolism, hormones, and neurotransmitters. In addition, further research could be done on the mechanism of action and the potential toxicity of the compound. Finally, research could be done to further understand the potential applications of the compound in biotechnology and drug discovery.
Méthodes De Synthèse
3-(3-Acetylaminophenyl)phenol, 95%, can be synthesized by reacting 3-aminophenol with acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent such as dichloromethane at a temperature of around 70 °C. The reaction is complete in about 4 hours and yields a product with a purity of 95%.
Propriétés
IUPAC Name |
N-[3-(3-hydroxyphenyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10(16)15-13-6-2-4-11(8-13)12-5-3-7-14(17)9-12/h2-9,17H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIOOMHXHHKPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683534 |
Source


|
| Record name | N-(3'-Hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-48-8 |
Source


|
| Record name | N-(3'-Hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














